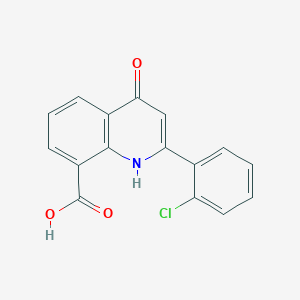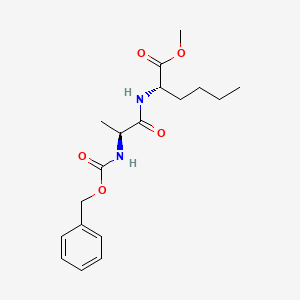
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)hexanoate is a chiral compound that belongs to the class of amino acid derivatives. These compounds are often used in the synthesis of peptides and other biologically active molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group indicates its potential use in peptide synthesis, where it serves to protect the amino group during various chemical reactions.
准备方法
合成路线和反应条件
(S)-2-((S)-2-(((苄氧基)羰基)氨基)丙酰胺基)己酸甲酯的合成通常涉及以下步骤:
氨基保护: 使用苄氧基羰基 (Cbz) 基团保护起始氨基酸的氨基。
偶联反应: 然后使用偶联试剂(如二环己基碳二亚胺 (DCC) 或 N,N'-二异丙基碳二亚胺 (DIC))将受保护的氨基酸与另一种氨基酸衍生物偶联。
酯化: 在酸催化剂的存在下,使用甲醇酯化羧酸基团。
工业生产方法
该化合物的工业生产可能涉及使用自动化肽合成仪进行大规模合成。这些机器可以处理合成过程的多个步骤,包括保护、偶联和脱保护,以高产率和高纯度生产所需的化合物。
化学反应分析
反应类型
(S)-2-((S)-2-(((苄氧基)羰基)氨基)丙酰胺基)己酸甲酯可以发生多种化学反应,包括:
水解: 酯基可以水解生成相应的羧酸。
脱保护: 苄氧基羰基 (Cbz) 基团可以使用氢化或酸性条件去除。
偶联反应: 该化合物可以参与肽偶联反应,形成更长的肽链。
常用试剂和条件
水解: 通常使用水性酸或碱进行。
脱保护: 使用钯碳 (Pd/C) 氢化或用三氟乙酸 (TFA) 处理。
偶联: 在碱(如 N-甲基吗啉 (NMM))存在下,使用 DCC、DIC 或 HATU 等试剂。
形成的主要产物
水解: 生成相应的羧酸。
脱保护: 生成游离胺。
偶联: 与其他氨基酸衍生物形成肽键。
科学研究应用
(S)-2-((S)-2-(((苄氧基)羰基)氨基)丙酰胺基)己酸甲酯在科学研究中有多种应用:
肽合成: 用作肽和蛋白质合成的构建单元。
药物开发: 作为合成药物化合物的中间体。
生物偶联: 用于制备用于靶向药物递送和成像的生物偶联物。
作用机制
(S)-2-((S)-2-(((苄氧基)羰基)氨基)丙酰胺基)己酸甲酯的作用机制取决于其具体的应用。在肽合成中,它充当受保护的氨基酸衍生物,可以被整合到肽链中。苄氧基羰基 (Cbz) 基团在偶联反应中保护氨基,并且可以被去除以暴露游离胺以进行进一步的反应。
相似化合物的比较
类似化合物
(S)-2-((S)-2-(((叔丁氧基)羰基)氨基)丙酰胺基)己酸甲酯: 结构类似,但使用叔丁氧基羰基 (Boc) 保护基代替 Cbz。
(S)-2-((S)-2-(((Fmoc)氨基)丙酰胺基)己酸甲酯: 含有芴甲氧基羰基 (Fmoc) 保护基。
独特性
(S)-2-((S)-2-(((苄氧基)羰基)氨基)丙酰胺基)己酸甲酯的独特性在于其特定的保护基 (Cbz),它与 Boc 和 Fmoc 基团相比,提供了不同的稳定性和脱保护条件。这使得它适合于需要温和脱保护条件的特定合成应用。
属性
分子式 |
C18H26N2O5 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]hexanoate |
InChI |
InChI=1S/C18H26N2O5/c1-4-5-11-15(17(22)24-3)20-16(21)13(2)19-18(23)25-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,19,23)(H,20,21)/t13-,15-/m0/s1 |
InChI 键 |
XUBZAPUHUZGUGX-ZFWWWQNUSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)OC)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CCCCC(C(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11830354.png)
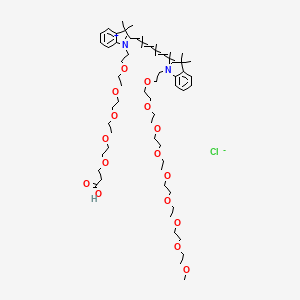
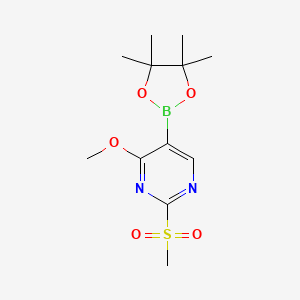
![(2R)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine](/img/structure/B11830368.png)
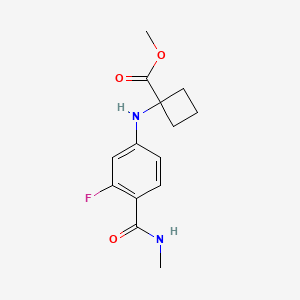

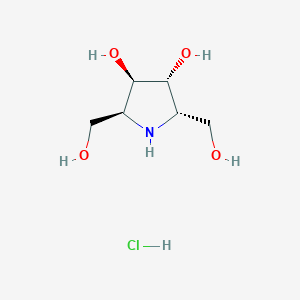
![[(1S,3R,4R,5R)-5,7-dihydroxy-3-(hydroxymethyl)-6,6-dimethyl-2-oxabicyclo[3.2.0]heptan-4-yl] acetate](/img/structure/B11830384.png)

![1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11830412.png)


